molecular formula C31H25BrN4O3 B300061 4-[[5-(4-bromophenyl)-2-furyl](5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

4-[[5-(4-bromophenyl)-2-furyl](5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No. B300061
M. Wt: 581.5 g/mol
InChI Key: MCFDYRKVVUIFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[5-(4-bromophenyl)-2-furyl](5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a chemical compound that has been the subject of scientific research in recent years. This compound is a pyrazole derivative that has shown promising results in various scientific studies, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-[[5-(4-bromophenyl)-2-furyl](5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of COX-2, EGFR, and VEGFR, which are involved in the development and progression of cancer. It has also been shown to inhibit the activity of NF-κB and MAPK, which are involved in the development and progression of inflammation. Additionally, the compound has been shown to modulate the activity of GABA receptors, which are involved in the development and progression of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[5-(4-bromophenyl)-2-furyl](5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol have been extensively studied in various scientific studies. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and improve neurological function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[[5-(4-bromophenyl)-2-furyl](5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol in lab experiments include its high potency and specificity, as well as its ability to target multiple signaling pathways that are involved in the development and progression of cancer, inflammation, and neurological disorders. However, the limitations of using this compound in lab experiments include its low solubility and stability, as well as its potential toxicity.

Future Directions

There are several future directions for the study of 4-[[5-(4-bromophenyl)-2-furyl](5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol. These include the development of more stable and soluble analogs of this compound, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, further studies are needed to explore the potential of this compound in the treatment of other diseases, such as cardiovascular disease and metabolic disorders.

Synthesis Methods

The synthesis of 4-[[5-(4-bromophenyl)-2-furyl](5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves the reaction of 4-bromoacetophenone with furfural, followed by the reaction of the resulting product with 3-methyl-1-phenyl-1H-pyrazol-5-ol. The final product is obtained by the reaction of the intermediate product with 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base.

Scientific Research Applications

The compound 4-[[5-(4-bromophenyl)-2-furyl](5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol has been studied extensively in the field of medicinal chemistry. It has shown promising results in various scientific studies, particularly in the treatment of cancer, inflammation, and neurological disorders.

properties

Product Name

4-[[5-(4-bromophenyl)-2-furyl](5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

Molecular Formula

C31H25BrN4O3

Molecular Weight

581.5 g/mol

IUPAC Name

4-[[5-(4-bromophenyl)furan-2-yl]-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C31H25BrN4O3/c1-19-27(30(37)35(33-19)23-9-5-3-6-10-23)29(26-18-17-25(39-26)21-13-15-22(32)16-14-21)28-20(2)34-36(31(28)38)24-11-7-4-8-12-24/h3-18,29,33-34H,1-2H3

InChI Key

MCFDYRKVVUIFFQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(O3)C4=CC=C(C=C4)Br)C5=C(NN(C5=O)C6=CC=CC=C6)C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(O3)C4=CC=C(C=C4)Br)C5=C(NN(C5=O)C6=CC=CC=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.